(3-Chloropyrazin-2-YL)(phenyl)methanone
Description
(3-Chloropyrazin-2-yl)(phenyl)methanone is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and a phenyl ketone group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves coupling reactions between chlorinated pyrazine derivatives and benzoyl precursors under catalytic or basic conditions .
Properties
CAS No. |
121246-91-1 |
|---|---|
Molecular Formula |
C11H7ClN2O |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HPNXDUXDGMPNOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
Synonyms |
(3-CHLOROPYRAZIN-2-YL)(PHENYL)METHANONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest structural analogs include:
- (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (): Features a benzofuran ring with nitro and alkoxy substituents, enhancing electron-withdrawing effects.
- Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)methanone derivatives (): Contains dual thiadiazole rings, enabling π-π stacking and hydrogen bonding.
- 2-Hydroxy-4-(octyloxy)phenyl methanone (Chimassorb®81) (): A UV absorber with a hydroxybenzophenone core and alkyl chain for solubility.
Key Differences :
- Electron-withdrawing groups : The 3-chloro substituent on pyrazine in the target compound provides moderate electron withdrawal compared to the stronger nitro group in benzofuran derivatives .
- Ring systems : Pyrazine (6-membered, two nitrogen atoms) vs. benzofuran (5-membered oxygen-containing) vs. thiadiazole (5-membered sulfur/nitrogen) .
Reactivity Insights :
- The chlorine atom in (3-chloropyrazin-2-yl)(phenyl)methanone may allow further functionalization (e.g., Suzuki coupling), whereas nitro groups in benzofuran derivatives limit such modifications .
Physicochemical Properties
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